molecular formula C22H28O7 B13059053 Coccilignan A

Coccilignan A

Cat. No.: B13059053
M. Wt: 404.5 g/mol
InChI Key: YNQUEIREVNOPNP-UHFFFAOYSA-N
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Description

Coccilignan A is a diarylbutane lignan isolated from the roots of Kadsura coccinea, a plant renowned for its rich diversity of bioactive lignans . Structurally, it belongs to the dibenzylbutane subclass, characterized by two benzene rings linked by a butane chain. Fang et al. (2014) first identified this compound from the ethyl acetate extract of K. coccinea roots, highlighting its significance as part of the plant's phytochemical defense system . While its exact pharmacological profile remains understudied, diarylbutane lignans are generally associated with anti-inflammatory, antioxidant, and cytotoxic activities .

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

1,4-bis(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutan-1-one

InChI

InChI=1S/C22H28O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,23-24H,7H2,1-6H3

InChI Key

YNQUEIREVNOPNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(=O)C2=CC(=C(C(=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coccilignan A typically involves the extraction from the roots of Kadsura coccinea. The process begins with the extraction using solvents such as acetone or ethyl acetate. The extract is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Coccilignan A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced forms of the lignan.

Scientific Research Applications

Coccilignan A has several scientific research applications, including:

    Chemistry: Used as a model compound for studying lignan synthesis and reactivity.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential anti-tumor and anti-cancer activities.

Mechanism of Action

The mechanism of action of Coccilignan A involves its interaction with various molecular targets and pathways. It is known to inhibit the production of nitric oxide, which plays a role in inflammation and immune response. This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coccilignan A shares structural and biosynthetic similarities with other lignans from Kadsura species and related genera. Below is a comparative analysis of its structural features, sources, and research findings relative to analogous compounds:

Table 1: Structural and Functional Comparison of this compound with Analogous Lignans

Compound Structural Class Key Features Source Reported Activities/Findings References
This compound Diarylbutane lignan Two benzene rings linked by a butane chain; substituents include methoxy and hydroxyl groups Kadsura coccinea Isolated but bioactivity not yet fully characterized
Kadsurindutin E Diarylbutane lignan Similar backbone to this compound; differs in substituent positions (e.g., methoxy groups) Kadsura coccinea Co-isolated with this compound; no explicit bioactivity reported
Kadsuralignan H Cyclolignan glucoside Contains a glucosylated cyclolignan core Kadsura coccinea Demonstrates moderate cytotoxicity in vitro
Dihydroguaiaretic Acid Dibenzylbutane lignan Two guaiacyl moieties; simpler substitution pattern Multiple plant sources Known for antioxidant and antimicrobial properties
Kadsuphilin J Tetrahydrofuran lignan Furan ring integrated into lignan skeleton Kadsura spp. Exhibits antiplatelet aggregation activity

Structural Differentiation

  • Backbone Variations : this compound and kadsurindutin E are both diarylbutanes but differ in substituent positions (e.g., methoxy vs. hydroxyl groups), which may influence their bioactivity and solubility . In contrast, kadsuralignan H features a cyclolignan core with a glucoside moiety, enhancing its hydrophilicity .
  • Ring Systems : Kadsuphilin J incorporates a tetrahydrofuran ring, a feature absent in this compound, which may confer distinct pharmacokinetic properties .

Pharmacological Potential

  • Antioxidant Activity: Dihydroguaiaretic acid’s antioxidant effects suggest this compound could share similar properties due to its phenolic groups .
  • Cytotoxicity : Kadsuralignan H’s cytotoxicity against cancer cell lines implies this compound may warrant similar investigations .
  • Biosynthetic Pathways : this compound’s isolation alongside kadsurindutin E highlights shared biosynthetic routes in K. coccinea, which could aid in elucidating structure-activity relationships .

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